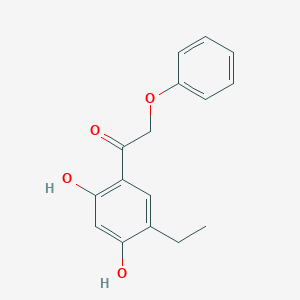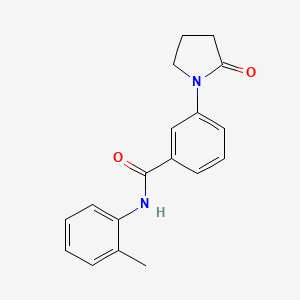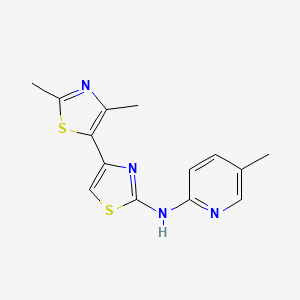![molecular formula C10H10N2O5S B5792818 1-[(4-nitrophenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B5792818.png)
1-[(4-nitrophenyl)sulfonyl]-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-nitrophenyl)sulfonyl]-2-pyrrolidinone, commonly known as NIPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NIPS is a sulfonamide derivative that is widely used as a tool for protein labeling and modification. The compound is highly reactive and can covalently bind to amino acid residues, making it an ideal reagent for site-specific protein labeling.
作用机制
The mechanism of action of NIPS involves the covalent modification of amino acid residues within proteins. The sulfonamide group of NIPS reacts with the amino group of lysine residues or the N-terminus of proteins, forming a stable covalent bond. The reaction is highly specific, allowing for the selective labeling or modification of individual proteins or protein domains.
Biochemical and Physiological Effects
NIPS has been shown to have minimal effects on the biochemical and physiological properties of proteins. The covalent modification of proteins with NIPS does not significantly alter their structure or function, making it a valuable tool for studying protein interactions and signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using NIPS in lab experiments is its high specificity for lysine residues and N-termini of proteins. This allows for the selective labeling or modification of individual proteins or protein domains, enabling the study of complex protein interactions and signaling pathways. However, one limitation of using NIPS is its relatively low reactivity towards certain amino acid residues, such as cysteine and histidine. Additionally, the covalent modification of proteins with NIPS can potentially interfere with their biological activity, although this is generally not a significant concern.
未来方向
There are numerous future directions for the use of NIPS in scientific research. One potential application is in the development of novel protein therapeutics, where NIPS could be used to selectively modify proteins to enhance their stability, activity, or targeting. Another potential area of research is in the study of protein-protein interactions in complex biological systems, such as the immune system or the brain. Overall, the unique properties of NIPS make it a valuable tool for advancing our understanding of the complex biological processes that underlie human health and disease.
合成方法
The synthesis of NIPS involves the reaction of 4-nitrobenzenesulfonyl chloride with pyrrolidin-2-one in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The synthesis of NIPS is straightforward and can be easily scaled up for large-scale production.
科学研究应用
NIPS has numerous applications in scientific research, particularly in the field of protein chemistry. The compound can be used to selectively label proteins with fluorescent dyes or other chemical moieties, allowing for the visualization and tracking of proteins within cells and tissues. NIPS has also been used to modify proteins with small molecules or peptides, enabling the study of protein-protein interactions and signaling pathways.
属性
IUPAC Name |
1-(4-nitrophenyl)sulfonylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c13-10-2-1-7-11(10)18(16,17)9-5-3-8(4-6-9)12(14)15/h3-6H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOSHDCJNIISTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-[(2-chloro-6-fluorobenzyl)oxy]quinoline](/img/structure/B5792742.png)


![2-(4-chlorophenoxy)-N-{3-[N-(3-fluorobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5792784.png)
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5792792.png)
![5,6-dimethyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5792800.png)
![N-(4-methylphenyl)-N-{2-[2-(1-methyl-3-phenylpropylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5792807.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5792810.png)
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5792817.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5792822.png)

![isobutyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5792841.png)